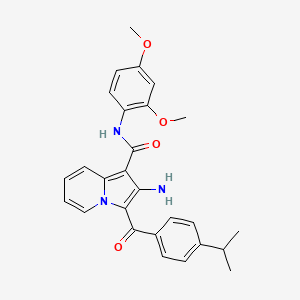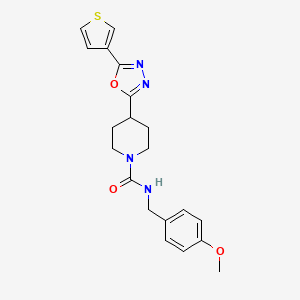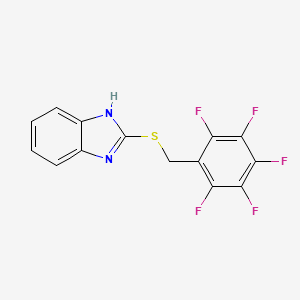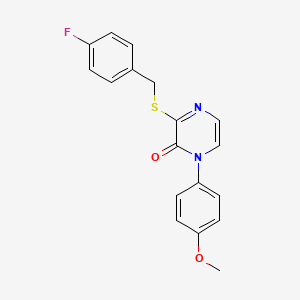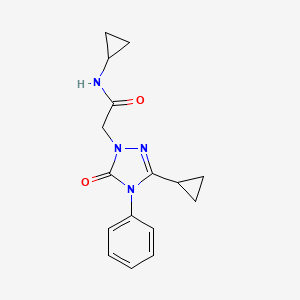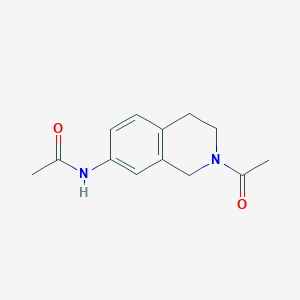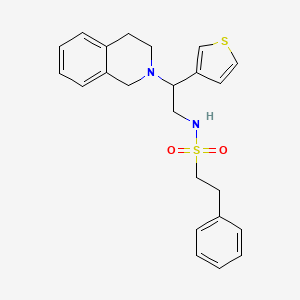![molecular formula C24H23FN4O3 B2663802 5-(4-fluorobenzyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921876-65-5](/img/structure/B2663802.png)
5-(4-fluorobenzyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorobenzyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C24H23FN4O3 and its molecular weight is 434.471. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorobenzyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorobenzyl)-N-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization for Medicinal Chemistry
This compound falls within a broader class of chemicals involved in the synthesis and characterization of potential therapeutic agents. Studies have shown the synthesis of similar pyrazole and pyrazolopyrimidine derivatives, highlighting their importance in drug discovery and development. The process often involves exploring the cytotoxic activity of these compounds against various cancer cell lines, indicating their potential as anticancer agents. For example, researchers have synthesized new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, assessing their in vitro cytotoxic activity against different cancer cells, showcasing the utility of such compounds in cancer research (Hassan, Hafez, & Osman, 2014) (Hassan, Hafez, Osman, & Ali, 2015).
Potential Antituberculosis and Anti-inflammatory Applications
Compounds with similar structures have been evaluated for their antituberculosis activity and cytotoxicity, demonstrating promising results against Mycobacterium tuberculosis. This suggests that derivatives of the compound could potentially be developed into new antituberculosis drugs. Additionally, studies on related compounds have shown significant anti-inflammatory activity, indicating the potential for developing new anti-inflammatory agents (Jeankumar et al., 2013).
Inhibition of Kinase Activity
Research on compounds with similar structures has revealed their ability to inhibit kinase activity, which is a promising target for cancer therapy. The inhibition of specific kinase enzymes can lead to the suppression of cancer cell growth and proliferation, highlighting the therapeutic potential of these compounds in oncology (Schroeder et al., 2009).
Fluorophore Development
Interestingly, derivatives of such compounds have been explored for their potential as functional fluorophores. The synthesis of novel fluorophores based on pyrazolo[1,5-a]pyrimidines suggests applications beyond medicinal chemistry, including biological imaging and environmental sensing. The development of new fluorophores could aid in the detection of biologically or environmentally relevant species, underscoring the versatility of these compounds (Castillo, Tigreros, & Portilla, 2018).
Propriétés
IUPAC Name |
5-[(4-fluorophenyl)methyl]-N-(3-methoxypropyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O3/c1-32-13-5-12-26-23(30)20-15-28(14-17-8-10-18(25)11-9-17)16-21-22(20)27-29(24(21)31)19-6-3-2-4-7-19/h2-4,6-11,15-16H,5,12-14H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHQGOIRSNQMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethoxy]-2-thiophenecarboxylate](/img/structure/B2663721.png)
![2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2663722.png)

